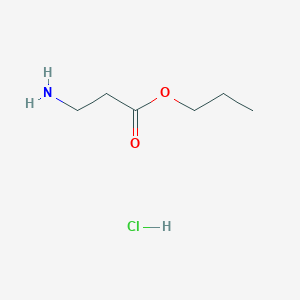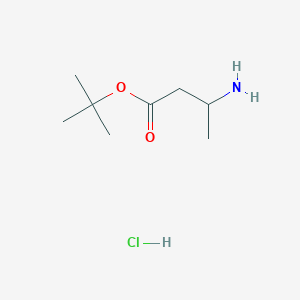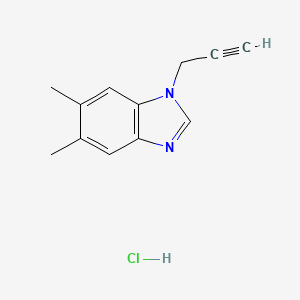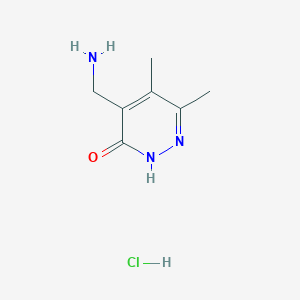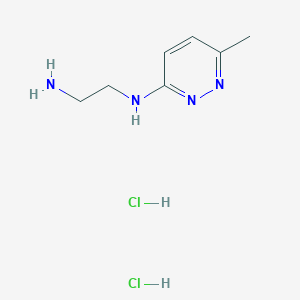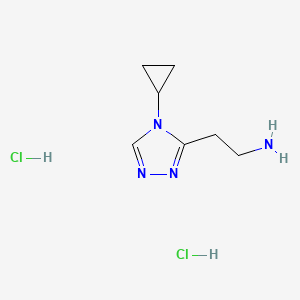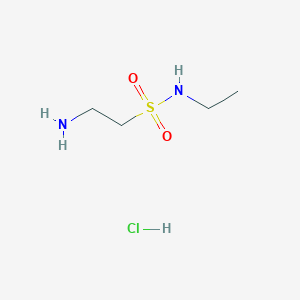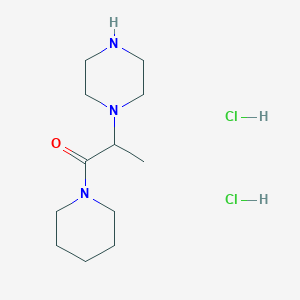
6-chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride” is a chemical compound with the molecular formula C13H16Cl2N2 . It has a molecular weight of 271.19 . It is a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H .
Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 271.19 .
Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride is a compound of interest in the synthesis of complex molecules due to its reactive structure and potential for modification. Research has explored its synthesis and reactivity, demonstrating its utility in the formation of various derivatives with potential biological activities.
For instance, studies have shown its involvement in the synthesis of di- and tetrahydropyridinemethylindolines, which are explored as potential precursors to ergolines, a class of compounds with significant pharmacological properties (Reimann & Erdle, 2001). These processes often involve intricate reactions such as intramolecular Michael additions and reductions, highlighting the compound's versatility in synthetic organic chemistry.
Antiproliferative Activities
Another significant area of application for this compound is in the development of antiproliferative agents. Research efforts have focused on synthesizing derivatives and evaluating their activities against various cancer cell lines. For example, a study involving the synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles, where 6-chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride could potentially serve as a scaffold, demonstrated promising antiproliferative activities against human ovarian adenocarcinoma, breast adenocarcinoma, and cervix adenocarcinoma cells (El-Sayed et al., 2014).
Structural and Molecular Studies
Structural and molecular characterization of derivatives of 6-chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride has also been a subject of interest. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was determined, providing insights into its conformational properties and potential interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007). Such studies are crucial for understanding the physical and chemical behavior of these compounds and their derivatives, which is essential for their application in drug design and other fields of chemistry.
properties
IUPAC Name |
6-chloro-3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O.ClH/c14-9-1-2-10-11(7-9)16-13(17)12(10)8-3-5-15-6-4-8;/h1-2,7-8,12,15H,3-6H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOCGPCYQJPUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C3=C(C=C(C=C3)Cl)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)
![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B1522913.png)
